
2-Bromo-4-methoxybenzaldehyde molecular
weight and formula C8H7BrO2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418 Get Quote

An In-depth Technical Guide to 2-Bromo-4-
methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial

intermediate in the landscape of organic synthesis. Its unique structural arrangement, featuring

an aldehyde, a methoxy group, and a bromine atom on a benzene ring, provides multiple

reactive sites for chemical transformations. This versatility makes it a valuable building block in

the synthesis of complex organic molecules, particularly in the development of novel

pharmaceuticals, agrochemicals, and advanced materials.[1][2] The aldehyde functional group

readily participates in reactions such as condensations and oxidations, while the aryl bromide

is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the

formation of new carbon-carbon bonds.[2] This guide provides a comprehensive overview of its

chemical properties, synthesis, and applications, with a focus on experimental protocols

relevant to research and development.

Core Physicochemical and Spectroscopic Data
Accurate characterization is fundamental to the successful application of any chemical

intermediate. The key properties of 2-Bromo-4-methoxybenzaldehyde are summarized
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below.

Physicochemical Properties
Property Value Source(s)

Molecular Formula C₈H₇BrO₂ [3][4]

Molecular Weight 215.04 g/mol [3][4]

CAS Number 43192-31-0 [3][4]

Appearance
Solid, white to off-white or

beige crystalline powder
[3]

Melting Point
75-77 °C (some sources up to

80-82 °C)
[3]

Boiling Point 284.30 °C

Flash Point 125.70 °C

IUPAC Name
2-bromo-4-

methoxybenzaldehyde
[4]

Synonyms
3-Bromo-4-formylanisole, 2-

bromo-p-anisaldehyde
[3]

Spectroscopic Data (Predicted)
While a comprehensive, experimentally verified dataset is best obtained on a lot-specific basis,

the following table outlines the expected spectroscopic characteristics based on the

compound's structure and data from analogous molecules.
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Technique Expected Peaks / Signals

¹H NMR

Signals corresponding to the aldehyde proton

(CHO), aromatic protons (on the benzene ring),

and methoxy group protons (-OCH₃).

¹³C NMR

Peaks for the carbonyl carbon (C=O), aromatic

carbons (including the carbon attached to

bromine), and the methoxy carbon (-OCH₃).

Based on similar structures, the carbonyl carbon

would appear significantly downfield.[5]

IR Spectroscopy

Characteristic absorption bands for: Aldehyde

C=O stretching (around 1680-1700 cm⁻¹),

Aromatic C=C stretching (around 1580-1600

cm⁻¹), C-O (ether) stretching, and C-Br

stretching.

Mass Spectrometry

Molecular ion peak (M⁺) at m/z ≈ 214/216,

showing a characteristic M/M+2 isotopic pattern

due to the presence of bromine (⁷⁹Br and ⁸¹Br

isotopes).[6] Key fragments would correspond to

the loss of a hydrogen atom ([M-H]⁺), loss of the

formyl group ([M-CHO]⁺), and the formation of

the bromomethoxy-phenyl cation.

Synthesis Pathway
The synthesis of 2-Bromo-4-methoxybenzaldehyde can be achieved through the ortho-

lithiation and subsequent bromination of a suitable precursor like p-anisaldehyde (4-

methoxybenzaldehyde). This directed ortho-metalation strategy is a powerful tool for

regioselective functionalization of aromatic rings.

Starting Material Reagents Product

p-Anisaldehyde 1. n-BuLi, TMEDA, THF
2. Brominating Agent (e.g., CBr4)

Ortho-lithiation
& Bromination 2-Bromo-4-methoxybenzaldehyde
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Caption: General synthesis pathway for 2-Bromo-4-methoxybenzaldehyde.

A general procedure involves the reaction of p-methoxybenzaldehyde with n-butyllithium in the

presence of a chelating agent like tetramethylethylenediamine (TMEDA) in an anhydrous

solvent such as tetrahydrofuran (THF) at low temperatures.[1] This is followed by quenching

with a bromine source to yield the final product.

Key Applications and Experimental Protocols
2-Bromo-4-methoxybenzaldehyde is a versatile intermediate, primarily utilized in palladium-

catalyzed cross-coupling reactions to synthesize more complex molecules, which are often

scaffolds for drug candidates.

Application in Suzuki-Miyaura Cross-Coupling
Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the

formation of carbon-carbon bonds between an organoboron compound and an organic halide.

As an aryl bromide, 2-Bromo-4-methoxybenzaldehyde is an ideal substrate for this reaction,

enabling the introduction of various aryl or vinyl substituents at the 2-position.

This protocol outlines a typical procedure for the coupling of an arylboronic acid with 2-Bromo-
4-methoxybenzaldehyde.

Materials:

2-Bromo-4-methoxybenzaldehyde (1.0 equiv)

Arylboronic acid (1.2-1.5 equiv)

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

Degassed solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)
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Inert atmosphere (Nitrogen or Argon) supply

Standard laboratory glassware for inert atmosphere reactions

Procedure:

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a

magnetic stir bar and a reflux condenser, add 2-Bromo-4-methoxybenzaldehyde, the

arylboronic acid, and the base.

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this

cycle three times to ensure all oxygen is removed.

Solvent Addition: Add the degassed solvent system to the flask via syringe.

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the

reaction mixture.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

vigorously for the required time (typically 8-24 hours).

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and

extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers,

wash with brine, and dry over anhydrous sodium sulfate.

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify

the crude product by flash column chromatography on silica gel to afford the desired biaryl

product.
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(Aryl Halide, Boronic Acid, Base)

to Flame-Dried Flask

2. Evacuate & Backfill
with Inert Gas (3x)

3. Add Degassed
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Catalyst

5. Heat and Stir
(80-110°C, 8-24h)

6. Monitor Progress
(TLC / LC-MS)

7. Cool, Quench with Water,
& Extract with Organic Solvent

8. Dry, Concentrate,
& Purify via Chromatography
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Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling
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2-Bromo-4-methoxybenzaldehyde is classified as harmful if swallowed and can cause skin

and serious eye irritation.[3] It may also cause respiratory irritation.

Precautionary Measures:

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this

product.[1]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.

First Aid:

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]

In Case of Skin Contact: Wash off with soap and plenty of water.

In Case of Eye Contact: Rinse cautiously with water for several minutes.

Storage: Store in a well-ventilated place. Keep the container tightly closed under an inert

atmosphere, such as nitrogen.

Conclusion
2-Bromo-4-methoxybenzaldehyde stands out as a highly functionalized and versatile building

block in organic chemistry. Its capacity to undergo a variety of chemical transformations, most

notably palladium-catalyzed cross-coupling reactions, makes it an indispensable intermediate

for researchers and scientists in the pharmaceutical and materials science sectors. A thorough

understanding of its properties, synthetic routes, and reaction protocols is essential for

leveraging its full potential in the development of novel and complex molecular architectures.

As with all chemical reagents, adherence to strict safety protocols is paramount during its

handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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